N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
Description
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methylene bridge. The first pyrazole ring (at the N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl] position) contains a 1-ethyl and 3-methyl substituent, while the second pyrazole (1,4-dimethyl-1H-pyrazol-5-amine) is substituted with methyl groups at the 1- and 4-positions.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-8-11(10(3)15-17)7-13-12-9(2)6-14-16(12)4/h6,8,13H,5,7H2,1-4H3 |
InChI Key |
YQYZUDKEZLVYBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=C(C=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against three analogs:
N,1,3-Trimethyl-1H-pyrazol-5-amine (Compound 15)
- Structure: A monocyclic pyrazole with methyl groups at the 1-, 3-, and 5-positions.
- Key Differences: Simpler structure (single pyrazole ring vs. bis-pyrazole in the target compound). Lower molecular weight (125.17 g/mol vs.
- Synthesis : Prepared via hydrolysis of N-methylacetamide derivatives, highlighting a pathway that could be adapted for the target compound’s amine functionalization .
3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine (EN300-762794)
- Structure : A 1,4-dimethylpyrazole substituted with a 4-bromophenyl group.
- Key Differences :
- Bromophenyl substituent introduces electron-withdrawing effects, contrasting with the electron-rich pyrazolylmethyl group in the target compound.
- Higher molecular weight (266.14 g/mol vs. ~220.3 g/mol) due to bromine, which may influence pharmacokinetics (e.g., longer half-life but increased risk of off-target interactions) .
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
- Structure : A bis-pyrazole analog lacking the 4-methyl group on the second pyrazole ring.
- Demonstrates the critical role of substituent positioning in modulating physicochemical properties .
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine | C₁₁H₁₈N₅ | ~220.3 | Ethyl, methyl (pyrazole 1); 1,4-dimethyl (pyrazole 2) | High steric bulk, potential for dual hydrogen bonding |
| N,1,3-Trimethyl-1H-pyrazol-5-amine (15) | C₆H₁₁N₃ | 125.17 | 1,3,5-Trimethyl | Simplified structure, higher solubility |
| 3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine (EN300-762794) | C₁₁H₁₂BrN₃ | 266.14 | 4-Bromophenyl, 1,4-dimethyl | Bromine enhances electrophilic reactivity |
| 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine | C₁₀H₁₅N₅ | 205.26 | Ethyl, methyl (pyrazole 1); unsubstituted (pyrazole 2) | Reduced steric hindrance |
Biological Activity
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Overview of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. They have been widely studied for their potential therapeutic applications, particularly in the fields of oncology, antimicrobial therapy, and anti-inflammatory treatments. The specific compound this compound is characterized by its unique substitution pattern which may influence its biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring : The initial step often includes the reaction of 1-ethyl-3-methylpyrazole with appropriate aldehydes or ketones.
- Alkylation : The pyrazole ring can be alkylated using ethyl and methyl groups under basic conditions.
- Final Coupling : The final product is obtained through coupling reactions involving amines or other nucleophiles.
This synthetic pathway allows for the introduction of various functional groups that can enhance biological activity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, this compound has shown promise in inhibiting the growth of various cancer cell lines:
| Cancer Type | Cell Line | Inhibition Mechanism |
|---|---|---|
| Lung Cancer | A549 | Induction of apoptosis and cell cycle arrest |
| Breast Cancer | MDA-MB-231 | Inhibition of proliferation via topoisomerase inhibition |
| Colorectal Cancer | HCT116 | Disruption of DNA replication |
The compound's mechanism of action may involve interference with critical cellular pathways such as apoptosis and DNA repair mechanisms, which are vital for cancer cell survival .
Antimicrobial Activity
Pyrazole derivatives are also noted for their antimicrobial properties. N-[ (1-ethyl-3-methyl-1H-pyrazol -4 -yl)methyl]- 1,4-dimethyl - 1H-pyrazol -5 -amine has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 µg/mL |
| Escherichia coli | Bacteriostatic | 64 µg/mL |
The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by modulating inflammatory cytokine production. It has been shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis .
Case Studies
Several case studies have investigated the efficacy of N-[ (1 - ethyl - 3 - methyl - 1H - pyrazol - 4 - yl) methyl] - 1,4-dimethyl - 1H - pyrazol -5 - amine:
- Study on Breast Cancer Cells : A recent study demonstrated that this compound inhibited MDA-MB-231 cell proliferation by inducing apoptosis through caspase activation.
- Antimicrobial Efficacy : In a clinical setting, derivatives similar to this compound were tested against multi-drug resistant bacterial strains, showing promising results in reducing infection rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
